3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
Description
3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid (CAS RN: 1422066-08-7) is a heterocyclic compound featuring a fused benzo[d]isoxazole core substituted with a 2-methyloxazol-4-yl group at position 3 and a carboxylic acid moiety at position 5 . The benzo[d]isoxazole scaffold is widely explored in medicinal chemistry due to its planar aromatic structure, which enhances binding affinity to biological targets such as enzymes and receptors. This compound is typically synthesized via multi-step routes involving saponification of ester intermediates (e.g., using LiOH in THF/methanol) or coupling reactions with heterocyclic building blocks.
Properties
IUPAC Name |
3-(2-methyl-1,3-oxazol-4-yl)-1,2-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-6-13-9(5-17-6)11-8-4-7(12(15)16)2-3-10(8)18-14-11/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVBQAUWDZSHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=NOC3=C2C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the methyloxazole ring followed by the construction of the benzo[d]isoxazole ring. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 2-methyloxazole-4-carbaldehyde and benzo[d]isoxazole-5-carboxylic acid derivatives.
Cyclization Reactions: Cyclization steps are crucial to forming the fused ring structure. Cyclization can be achieved using strong acids or bases, depending on the specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can involve the replacement of functional groups on the compound, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
3-(2-Methylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid (CAS: 1422060-65-8)
- Molecular Formula : C₁₂H₈N₂O₃S .
- Key Differences : Replaces the oxazole ring with a thiazole (sulfur atom instead of oxygen).
- Implications : Thiazole’s sulfur enhances electronegativity and may improve metabolic stability due to reduced oxidative susceptibility. This compound also exhibits a higher molecular weight (260.27 g/mol vs. ~260.22 g/mol for the oxazole analogue) .
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (CAS: 368870-05-7)
- Molecular Formula : C₈H₆N₂O₃S .
- Key Differences : Simpler structure lacking the benzo[d]isoxazole core.
Isoxazole Carboxylic Acid Derivatives
Isoxazole-5-carboxylic acid (CAS: 21169-71-1)
3-Methylisoxazole-5-carboxylic acid (CAS: 4857-42-5)
- Molecular Formula: C₅H₅NO₃ .
- Key Differences : Methyl group at position 3 of the isoxazole ring; lacks the fused benzisoxazole system.
- Implications : Increased steric hindrance near the carboxylic acid may affect reactivity in coupling reactions .
Research and Application Insights
- Pharmaceutical Potential: Benzo[d]isoxazole derivatives are explored for CNS disorders, antimicrobial agents, and kinase inhibitors. The oxazole substituent in the target compound may enhance binding to ATP pockets in kinases, while thiazole analogues could target sulfur-dependent enzymes .
- Limitations: Limited bioactivity data for the target compound in the provided evidence precludes direct pharmacological comparisons. Structural inferences suggest that minor heterocyclic modifications (oxazole vs. thiazole) significantly alter target selectivity and pharmacokinetics.
Biological Activity
3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid, with the CAS number 1422066-08-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₈N₂O₄
- Molecular Weight : 244.20 g/mol
- Structural Features : The compound features a benzoisoxazole core substituted with a methyloxazole group and a carboxylic acid functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound acts as a competitive inhibitor of certain enzymes, notably those involved in cysteine biosynthesis. This inhibition can affect the virulence of pathogens such as Mycobacterium tuberculosis and Brucella melitensis by disrupting their metabolic processes .
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Its structure allows it to penetrate bacterial membranes effectively, making it a candidate for further development as an antibiotic.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitubercular Activity : In a study examining various derivatives of isoxazole compounds, this compound exhibited an IC₅₀ value of 110 µM against M. tuberculosis, indicating strong potential as an antitubercular agent . The compound's ability to inhibit cysteine biosynthesis was linked to decreased virulence in bacterial strains.
- Antimicrobial Spectrum : Additional research has demonstrated that this compound possesses broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria at concentrations below 200 µM. The mechanism involves disrupting cellular processes by targeting specific metabolic pathways essential for bacterial growth .
- Antiparasitic Properties : Investigation into the antiparasitic effects revealed that the compound also shows promise against protozoan parasites such as Leishmania. The observed IC₅₀ was around 150 µM, suggesting potential for development in treating parasitic infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
